molecular formula C24H19FN2O3 B3481270 2-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide

2-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide

Cat. No.: B3481270
M. Wt: 402.4 g/mol
InChI Key: LSTXQOJIJFOCPB-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a 2,4-dimethoxyphenyl group and a 2-fluorophenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the 2,4-dimethoxyphenyl and 2-fluorophenyl groups through various coupling reactions. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The 2,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the 2-fluorophenyl group can be added through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the substituents may enhance binding affinity and specificity. This compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethoxyphenyl)-N-(2-chlorophenyl)-4-quinolinecarboxamide
  • 2-(2,4-dimethoxyphenyl)-N-(2-bromophenyl)-4-quinolinecarboxamide
  • 2-(2,4-dimethoxyphenyl)-N-(2-iodophenyl)-4-quinolinecarboxamide

Uniqueness

Compared to its analogs, 2-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)-4-quinolinecarboxamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s ability to form strong hydrogen bonds and improve its metabolic stability.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-15-11-12-17(23(13-15)30-2)22-14-18(16-7-3-5-9-20(16)26-22)24(28)27-21-10-6-4-8-19(21)25/h3-14H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTXQOJIJFOCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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